molecular formula C8H15NO2 B2858736 Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate CAS No. 2173637-58-4

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

Cat. No.: B2858736
CAS No.: 2173637-58-4
M. Wt: 157.213
InChI Key: MRIXTLRKLFKVDQ-NKWVEPMBSA-N
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Description

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to guide the formation of the desired enantiomer. For instance, the enantioselective reduction of a precursor compound using a chiral catalyst can yield the desired product with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Properties

IUPAC Name

ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXTLRKLFKVDQ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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